[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid tert-butyl ester
Description
[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid tert-butyl ester is a chiral, nitrogen-containing heterocyclic compound characterized by a pyrrolidine core. Key structural features include:
- A pyrrolidin-2-ylmethyl group linked to a methyl-carbamic acid tert-butyl ester moiety.
- An (S)-2-amino-3-methyl-butyryl substituent, which introduces a branched amino acid derivative (valine-like side chain) with stereochemical specificity.
- The tert-butyl carbamate group serves as a protective moiety for amines, enhancing stability during synthesis or biological interactions.
This compound’s structural complexity and stereochemistry make it relevant for applications in medicinal chemistry, particularly in peptide mimetics or protease inhibitors, where chirality and side-chain bulk influence target binding .
Properties
IUPAC Name |
tert-butyl N-[[1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidin-2-yl]methyl]-N-methylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31N3O3/c1-11(2)13(17)14(20)19-9-7-8-12(19)10-18(6)15(21)22-16(3,4)5/h11-13H,7-10,17H2,1-6H3/t12?,13-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBOYFHOOQVVNMU-ABLWVSNPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCCC1CN(C)C(=O)OC(C)(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CCCC1CN(C)C(=O)OC(C)(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.44 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid tert-butyl ester, also known by its CAS number 1401666-58-7, is a pyrrolidine derivative with potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Molecular Formula : C₁₃H₁₈N₂O₃
Molecular Weight : 250.29 g/mol
IUPAC Name : this compound
The compound features a pyrrolidine ring, an amino acid moiety, and a tert-butyl carbamate group, which contribute to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical biochemical pathways. The presence of the amino acid side chain suggests potential interactions with neurotransmitter systems and metabolic enzymes.
Biological Activity Overview
Research has shown that derivatives of similar structures exhibit diverse biological activities, including:
- Anticancer Activity : Compounds with similar structural motifs have demonstrated efficacy against various cancer cell lines. For instance, studies on related L-γ-methyleneglutamic acid amides revealed their ability to inhibit the growth of breast cancer cells (MCF-7, SK-BR-3, MDA-MB-231) while sparing nonmalignant cells (MCF-10A) . This selectivity is crucial for developing targeted cancer therapies.
- Neuropharmacological Effects : Pyrrolidine derivatives are often studied for their effects on the central nervous system. The structural characteristics of this compound suggest it may influence neurotransmitter release or receptor activity, although specific studies are required to elucidate these effects.
Case Studies and Research Findings
-
Anticancer Studies :
- A study evaluated the efficacy of pyrrolidine-based compounds against breast cancer cell lines. The results indicated that certain derivatives could suppress cell growth effectively without significant toxicity to normal cells . The compound's structure allows for potential modifications that could enhance its anticancer properties.
- Pharmacokinetics :
- Bactericidal Properties :
Data Summary Table
Scientific Research Applications
Pharmacological Applications
-
Neurological Disorders :
- The compound's structure suggests it may interact with neurotransmitter systems, particularly dopamine and serotonin receptors. This interaction is crucial for developing treatments for conditions such as schizophrenia and depression .
- Case Study : A study indicated that similar compounds modulate dopamine receptors, which are pivotal in treating psychotic disorders. The findings highlighted the potential of this compound in developing antipsychotic medications.
- Antidepressant Properties :
- Cognitive Enhancement :
Synthesis and Production
The synthesis of [1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid tert-butyl ester typically involves:
- Synthetic Routes : The reaction of appropriate precursors under controlled conditions, often utilizing catalysts to enhance yield and purity.
- Industrial Production : Large-scale synthesis methods focus on optimizing reaction conditions to ensure high yield while maintaining cost-effectiveness .
Comparison with Similar Compounds
[1-(2-Amino-acetyl)-pyrrolidin-3-ylmethyl]-ethyl-carbamic acid tert-butyl ester (CAS: 1353974-70-5)
Key Differences :
- Acyl Group: Replaces the (S)-2-amino-3-methyl-butyryl with a simpler 2-amino-acetyl group, reducing steric bulk and lipophilicity.
- Substitution Position : The pyrrolidine substituent is at the 3-ylmethyl position instead of 2-ylmethyl , altering spatial orientation.
- Carbamate Group : Uses ethyl-carbamic acid tert-butyl ester instead of methyl, slightly modifying solubility and metabolic stability.
Implications :
(S)-tert-Butyl 2-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate
Key Differences :
- Functional Group: Substitutes the amino acid-derived butyryl chain with a methoxy(methyl)carbamoyl group.
- Stereochemistry : Retains the (S) -configuration at the pyrrolidine-2-yl position.
Implications :
Comparative Analysis Table
| Compound | Molecular Formula | Molecular Weight | Key Functional Groups | Stereochemistry | Notes |
|---|---|---|---|---|---|
| [1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid tert-butyl ester | C₁₇H₃₁N₃O₄ | 341.45 | tert-butyl carbamate, (S)-2-amino-3-methyl-butyryl, pyrrolidine | (S)-configuration | High lipophilicity; valine-like side chain may enhance protein binding. |
| [1-(2-Amino-acetyl)-pyrrolidin-3-ylmethyl]-ethyl-carbamic acid tert-butyl ester | C₁₄H₂₇N₃O₃ | 285.38 | tert-butyl carbamate, 2-amino-acetyl, pyrrolidine | Not specified | Smaller acyl group reduces steric hindrance; potentially higher aqueous solubility. |
| (S)-tert-Butyl 2-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate | C₁₂H₂₂N₂O₄ | 258.32 | tert-butyl carbamate, methoxy(methyl)carbamoyl, pyrrolidine | (S)-configuration | Dual alkylation on carbamate enhances stability; lacks amino acid functionality. |
Research Findings and Implications
Lipophilicity and Bioavailability :
- The target compound’s 3-methyl-butyryl side chain increases logP compared to the acetyl analog, favoring passive diffusion across biological membranes .
- The tert-butyl carbamate group in all three compounds enhances stability against enzymatic hydrolysis, critical for prolonged in vivo activity .
Stereochemical Influence :
- The (S) -configuration in the target compound and the methoxy(methyl) analog may confer selectivity for chiral targets (e.g., proteases or receptors), whereas the unspecified stereochemistry in the acetyl analog limits such specificity .
Synthetic Accessibility: The acetyl analog’s simpler structure (C₁₄H₂₇N₃O₃) suggests fewer synthetic steps compared to the target compound, which requires stereoselective incorporation of the branched amino acid .
Preparation Methods
Pyrrolidine Intermediate Synthesis
The pyrrolidine core is synthesized via cyclization of γ-aminobutyraldehyde derivatives or reductive amination of 1,4-diketones. For example, (S)-pyrrolidine-2-ylmethanol is reacted with methyl isocyanate in dichloromethane (DCM) under nitrogen atmosphere to form the methyl-carbamic acid intermediate. Diisopropylethylamine (DIPEA) is employed as a base to deprotonate the amine, facilitating nucleophilic attack on the carbonyl carbon.
Amide Bond Formation
The (S)-2-amino-3-methyl-butyryl group is introduced via coupling reactions. In one protocol, the pyrrolidine intermediate is reacted with Boc-protected L-valine (Boc = tert-butoxycarbonyl) using HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling agent and DIPEA in DCM. The reaction proceeds at 0–25°C for 12 hours, achieving >90% conversion.
Carbamate Protection and Deprotection
The tert-butyl carbamate group is installed by treating the secondary amine with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF). Deprotection of the Boc group is performed using hydrochloric acid in dioxane, followed by neutralization with aqueous sodium bicarbonate. This step requires precise pH control to prevent ester hydrolysis.
Crystallization and Purification
Crude product is purified via solvent-mediated crystallization. A representative method involves dissolving the compound in methanol (MeOH) and gradually adding water at a 2.5:1 MeOH:H₂O ratio. Seed crystals are introduced to induce nucleation, and the mixture is stirred for 48 hours at 4°C, yielding >98% pure crystals.
Optimization Strategies
Reaction Solvent Selection
Polar aprotic solvents like dimethyl sulfoxide (DMSO) enhance reaction rates for amide couplings but complicate downstream purification. Alternatives such as DCM or THF balance reactivity and ease of solvent removal.
| Solvent | Reaction Rate | Purification Difficulty | Yield (%) |
|---|---|---|---|
| DMSO | High | High | 85 |
| DCM | Moderate | Low | 78 |
| THF | Moderate | Moderate | 82 |
Temperature Control
Exothermic reactions, such as Boc deprotection, require cooling to −20°C to minimize side reactions. Conversely, amide couplings benefit from mild heating (40–50°C) to accelerate kinetics without degrading sensitive intermediates.
Analytical Techniques
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, CDCl₃) confirms stereochemistry: δ 1.44 (s, 9H, Boc), 1.08 (d, 6H, CH(CH₃)₂), 3.12 (m, 1H, pyrrolidine-CH₂).
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (C18 column, acetonitrile/H₂O gradient) verifies purity >99% with a retention time of 12.3 minutes.
Comparative Analysis of Industrial Methods
| Method | Key Step | Yield (%) | Purity (%) | Citation |
|---|---|---|---|---|
| DIPEA/DCM | Amide coupling | 78 | 98 | |
| HATU/THF | Stereoselective synthesis | 92 | 99 | |
| Boc₂O/MeOH | Carbamate protection | 85 | 97 |
Table 2: Performance metrics of industrial synthesis routes.
Q & A
Q. What are the key synthetic strategies for constructing the tert-butyl carbamate group in this compound?
The tert-butyl carbamate (Boc) group is typically introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. For sterically hindered amines, such as the pyrrolidine moiety in this compound, activation with DMAP (4-dimethylaminopyridine) or using a Schlenk line to exclude moisture may improve yields . Post-synthesis, purification via silica gel chromatography (hexane/ethyl acetate gradients) is standard, with confirmation by H NMR (e.g., tert-butyl singlet at δ 1.2–1.4 ppm) .
Q. How can the stereochemical integrity of the (S)-2-amino-3-methyl-butyryl moiety be preserved during synthesis?
Chiral auxiliaries or asymmetric catalysis (e.g., Evans oxazolidinones or enantioselective Mannich reactions) are critical. For example, using (S)-tert-leucine as a starting material ensures retention of configuration during coupling. Monitoring via chiral HPLC (e.g., Chiralpak IA column, 90:10 hexane/isopropanol) or optical rotation measurements validates stereopurity .
Q. What analytical techniques are essential for characterizing this compound?
- NMR spectroscopy : H and C NMR confirm regiochemistry and Boc-group integrity.
- Mass spectrometry : High-resolution ESI-MS identifies molecular ion peaks (e.g., [M+H] for C₁₈H₃₂N₃O₃⁺).
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradients) assess purity (>95% required for biological assays) .
Advanced Research Questions
Q. How can researchers address contradictory data regarding the compound’s stability under acidic conditions?
The Boc group is acid-labile, but stability varies with solvent and temperature. For example, in trifluoroacetic acid (TFA)/dichloromethane (1:1), deprotection occurs within 1 hour at 0°C, while partial decomposition is observed in HCl/dioxane. To resolve contradictions, conduct kinetic studies (TLC monitoring at 15-minute intervals) and compare degradation products via LC-MS .
Q. What methodologies optimize the coupling of the pyrrolidine and tert-butyl carbamate moieties without racemization?
Racemization during amide bond formation is minimized using coupling agents like HATU or PyBOP with HOAt as an additive, under inert atmospheres at −20°C. Pre-activation of the carboxylic acid (e.g., (S)-2-amino-3-methyl-butyryl chloride) and strict pH control (pH 7–8) further suppress epimerization .
Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and charge distribution. For example, the tert-butyl carbamate’s carbonyl oxygen acts as a nucleophilic site in Suzuki-Miyaura couplings, which aligns with experimental yields of 75–83% for similar derivatives .
Q. What strategies differentiate kinetic vs. thermodynamic control in multi-step syntheses of this compound?
- Kinetic control : Low temperatures (−78°C) and bulky bases (LDA) favor faster-forming intermediates (e.g., enolate formation).
- Thermodynamic control : Prolonged heating (reflux in THF) equilibrates intermediates to the more stable diastereomer. Monitoring via H NMR (e.g., diastereomeric ratio changes over time) validates the dominant pathway .
Q. How do structural modifications (e.g., replacing tert-butyl with other carbamates) impact biological activity?
Structure-activity relationship (SAR) studies require synthesizing analogs (e.g., benzyl or allyl carbamates) and testing receptor binding affinity. For instance, tert-butyl’s steric bulk enhances metabolic stability in vitro (t₁/₂ > 6 hours in liver microsomes), whereas smaller groups accelerate degradation .
Methodological Notes
- Controlled deprotection : Use TFA/scavenger systems (e.g., triisopropylsilane) to minimize side reactions .
- Scale-up challenges : Replace column chromatography with recrystallization (ethanol/water) for >10 g batches .
- Data reconciliation : Cross-validate NMR and MS results with X-ray crystallography for ambiguous stereocenters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
